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Abstract
WZ4141 is a potent, third-generation, irreversible epidermal growth factor receptor (EGFR)

tyrosine kinase inhibitor (TKI). It was designed to selectively target EGFR mutations that confer

resistance to earlier-generation TKIs, most notably the T790M "gatekeeper" mutation, while

sparing wild-type (WT) EGFR. This selectivity profile is crucial for minimizing off-target

toxicities, such as skin rash and diarrhea, which are common dose-limiting side effects of less

selective EGFR inhibitors. This document provides a comprehensive overview of the target

selectivity profile of WZ4141 and its closely related analog, WZ4002, supported by quantitative

data, detailed experimental methodologies, and signaling pathway visualizations. WZ4002 is

frequently used in preclinical studies and is structurally and functionally very similar to WZ4141.

Data for WZ4002 is therefore presented here to provide a thorough understanding of the

selectivity of this class of inhibitors.

Data Presentation
The selectivity of WZ4141/WZ4002 is quantitatively demonstrated by its differential inhibitory

activity against various EGFR isoforms and a broad panel of other kinases.
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Table 1: In Vitro Inhibitory Activity (IC50) of WZ4002
Against Wild-Type and Mutant EGFR

Target Kinase IC50 (nM) Assay Type Cell Line/System

EGFR L858R 2 Kinase Assay Recombinant Protein

EGFR L858R/T790M 8 Kinase Assay Recombinant Protein

EGFR E746_A750 del 3 Kinase Assay Recombinant Protein

EGFR E746_A750

del/T790M
2 Kinase Assay Recombinant Protein

Wild-Type EGFR 32 - 100+
Kinase & Cellular

Assays

Recombinant Protein /

HN11 Cells

Data compiled from multiple sources, showcasing the high potency against activating and

resistance mutations with significantly lower potency against wild-type EGFR.[1][2]

Table 2: Cellular Proliferation Assay (IC50) of WZ4002 in
NSCLC Cell Lines

Cell Line EGFR Genotype IC50 (nM) Assay Type

PC9 E746_A750 del <1 MTS Assay

H1975 L858R/T790M 8 MTS Assay

PC9GR
E746_A750

del/T790M
15 MTS Assay

This table illustrates the potent anti-proliferative activity of WZ4002 in cancer cell lines driven

by mutant EGFR.[2]

Table 3: KINOMEscan Binding Assay for WZ4002
Selectivity
This table summarizes the binding of WZ4002 to a large panel of kinases as determined by a

KINOMEscan assay at a concentration of 10 µM. The results are reported as "Percent of
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control," where a lower percentage indicates stronger binding. Only kinases with significant

binding are listed for brevity.

Kinase Target Percent of Control (%) Comments

EGFR (L858R/T790M) <1 Primary Target

EGFR (WT) 35-50
Significantly weaker binding

than mutant

BMX <5
Off-target with a homologous

cysteine

BTK <5
Off-target with a homologous

cysteine

TEC <5
Off-target with a homologous

cysteine

JAK3 >35 Minimal binding

This KINOMEscan data demonstrates that at a high concentration, WZ4002 retains strong

selectivity for mutant EGFR, with off-target activity primarily observed in kinases possessing a

cysteine residue in a position analogous to Cys797 of EGFR, which is the site of covalent

modification.[3][4]

Mandatory Visualization
The following diagrams illustrate the EGFR signaling pathway and a typical experimental

workflow for assessing kinase inhibitor activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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